CK1-IN-1 is a selective inhibitor of casein kinase 1, a serine/threonine kinase involved in various cellular processes including cell division, circadian rhythm regulation, and Wnt signaling pathways. This compound has garnered attention for its potential applications in treating diseases linked to dysregulated CK1 activity, such as cancer and neurodegenerative disorders.
The development of CK1-IN-1 stems from extensive research into casein kinases, particularly the casein kinase 1 family. This family includes several isoforms, such as CK1α, CK1β, CK1γ, and CK1δ. The compound's design is based on structure-activity relationship studies that aim to enhance selectivity and potency against specific CK1 isoforms while minimizing off-target effects.
CK1-IN-1 is classified as a small molecule inhibitor. It specifically targets the ATP-binding site of casein kinase 1, inhibiting its phosphorylation activity. This classification is vital for understanding its mechanism of action and potential therapeutic uses.
The synthesis of CK1-IN-1 involves several key steps:
The synthetic route may involve multiple steps with careful monitoring of reaction conditions (temperature, time, and solvent) to ensure high yield and purity. For example, one study reported a synthesis involving the formation of isoxazole derivatives followed by chiral modifications to enhance selectivity towards specific CK1 isoforms .
CK1-IN-1 features a complex molecular structure characterized by:
The molecular formula and weight of CK1-IN-1 can vary based on the specific derivative synthesized. Typically, detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
CK1-IN-1 undergoes several important chemical reactions during its application:
Inhibitory effects are quantified by measuring changes in substrate phosphorylation levels in response to varying concentrations of CK1-IN-1. Enzyme kinetics studies help determine the IC50 values, indicating the potency of the inhibitor .
CK1-IN-1 inhibits casein kinase 1 by binding to its active site, thereby preventing ATP from binding and blocking subsequent phosphorylation events. This mechanism alters various signaling pathways regulated by CK1.
Research has demonstrated that CK1-IN-1 effectively reduces phosphorylation levels of key substrates involved in Wnt signaling and circadian rhythms, thereby influencing cellular outcomes related to these pathways .
CK1-IN-1 typically appears as a solid at room temperature with specific melting points depending on its formulation. Solubility varies based on the solvent used for testing.
Key chemical properties include:
Relevant data from studies indicate that modifications can significantly affect these properties, impacting both potency and pharmacokinetics .
CK1-IN-1 has several potential applications in scientific research:
Casein Kinase 1 (CK1) comprises a family of serine/threonine kinases evolutionarily conserved across eukaryotes. These enzymes regulate fundamental cellular processes, including circadian rhythms, DNA repair, Wnt/β-catenin signaling, vesicle trafficking, and cell differentiation [1] [6] [8].
The human CK1 family includes seven isoforms (α, γ1, γ2, γ3, δ, and ε) characterized by:
CK1 isoforms exhibit broad phylogenetic conservation—from yeast (HRR25) to humans—with CK1δ orthologs identified in Drosophila, Xenopus, and zebrafish [8]. Substrate recognition requires priming phosphorylation at position n-3 relative to the target residue, enabling hierarchical phosphorylation cascades [6]. Despite conserved catalytic domains, isoform selectivity arises from:
CK1 dysregulation is implicated in multiple pathologies:
Table 1: CK1 Isoforms and Their Pathophysiological Roles
Isoform | Key Substrates | Associated Diseases | Functional Impact |
---|---|---|---|
CK1α | β-catenin, p53 | Colorectal cancer, AML | Wnt suppression, p53 activation |
CK1δ | PER2, NRAS, Tau | Melanoma, Alzheimer’s, circadian disorders | Oncogene stabilization, tau hyperphosphorylation |
CK1ε | TRAF3, 4E-BP1 | Viral infection, breast cancer | Immune response, mRNA translation |
CK1γ | NF-κB, adhesion proteins | Lung/breast cancer | Autophagy regulation |
CK1-IN-1 (PUN51207, Compound 1c) is a potent ATP-competitive inhibitor identified through structure-activity relationship (SAR) optimization. Key characteristics include:
Table 2: Pharmacological Profile of CK1-IN-1
Parameter | Value | Assay System | Significance |
---|---|---|---|
CK1δ IC₅₀ | 15 nM | Cell-free kinase assay | High potency against primary target |
CK1ε IC₅₀ | 16 nM | Cell-free kinase assay | Dual δ/ε inhibition |
p38α MAPK IC₅₀ | 73 nM | Cell-free kinase assay | Off-target liability |
Solubility | 62.5 mg/mL in DMSO | In vitro formulation | Suitable for cell-based studies |
Key limitation | No isoform specificity (δ vs. ε) | N/A | Complicates mechanistic studies |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2